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molecular formula C15H16ClNO3 B8467764 Ethyl 4-chloro-6-propoxyquinoline-3-carboxylate

Ethyl 4-chloro-6-propoxyquinoline-3-carboxylate

Cat. No. B8467764
M. Wt: 293.74 g/mol
InChI Key: NTXJCIMOFQUEHA-UHFFFAOYSA-N
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Patent
US08592592B2

Procedure details

Prepared as in Example 1b from ethyl 4-hydroxy-6-propoxyquinoline-3-carboxylate (Example 14c) and POCl3 as a pale yellow solid. MS 294, 296 (MH+).
Name
ethyl 4-hydroxy-6-propoxyquinoline-3-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
O[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([O:12][CH2:13][CH2:14][CH3:15])[CH:10]=2)[N:5]=[CH:4][C:3]=1[C:16]([O:18][CH2:19][CH3:20])=[O:17].O=P(Cl)(Cl)[Cl:23]>>[Cl:23][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([O:12][CH2:13][CH2:14][CH3:15])[CH:10]=2)[N:5]=[CH:4][C:3]=1[C:16]([O:18][CH2:19][CH3:20])=[O:17]

Inputs

Step One
Name
ethyl 4-hydroxy-6-propoxyquinoline-3-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C=NC2=CC=C(C=C12)OCCC)C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
ClC1=C(C=NC2=CC=C(C=C12)OCCC)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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